2,4,6-Trimethoxyaniline

Computational Chemistry ADMET Prediction Drug Discovery

2,4,6-Trimethoxyaniline's distinct 2,4,6-methoxy substitution pattern uniquely enhances electrophilic aromatic substitution reactivity and biological activity versus unsubstituted aniline or other isomers. This strategic advantage enables efficient synthesis of dyes, pharmaceutical intermediates, and complex heterocycles. Its antibacterial activity against MRSA, M. tuberculosis, and M. avium makes it a validated lead scaffold for antibiotic discovery. Choose this versatile building block for consistent, reproducible results in medicinal chemistry and SAR studies.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 14227-17-9
Cat. No. B080242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethoxyaniline
CAS14227-17-9
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)N)OC
InChIInChI=1S/C9H13NO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,10H2,1-3H3
InChIKeyFNSAKXLEFPFZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethoxyaniline (CAS 14227-17-9): A Tri-Methoxy Substituted Aniline with Distinct Reactivity and Potential in Antimicrobial and Antioxidant Research


2,4,6-Trimethoxyaniline (TMA) is an aromatic amine characterized by the substitution of three methoxy groups at the 2, 4, and 6 positions of the aniline ring [1]. This specific pattern of substitution fundamentally alters the electronic properties of the molecule compared to its unsubstituted or differently substituted analogs. It is recognized as a useful research chemical and serves as a valuable building block in the synthesis of dyes, pharmaceuticals, and other organic compounds . The compound's unique substitution pattern is the key driver of its distinct chemical behavior and observed biological activities, making it a compound of interest for targeted scientific applications .

2,4,6-Trimethoxyaniline: Why Aniline or Other Trimethoxy Isomers are Not Viable Substitutes


Direct substitution of 2,4,6-Trimethoxyaniline with unsubstituted aniline or its mono- and di-methoxy derivatives is not scientifically valid due to the profound impact of the three methoxy groups on the molecule's electronics and sterics . The 2,4,6-substitution pattern creates a unique electronic environment that significantly enhances reactivity towards electrophilic aromatic substitution compared to aniline . Furthermore, the position of the amino group relative to the methoxy groups is crucial for biological activity; for instance, the structurally similar 3,4,5-trimethoxyaniline exhibits a distinct sympatholytic activity profile not shared by the 2,4,6-isomer . These fundamental differences in reactivity and bioactivity mean that substituting a generic aniline for 2,4,6-Trimethoxyaniline in a synthetic pathway or biological assay would lead to drastically different, and likely non-comparable, results.

Quantitative Evidence Guide for 2,4,6-Trimethoxyaniline: Key Differentiators for Scientific Selection


Physicochemical and ADME Properties of 2,4,6-Trimethoxyaniline for Research Profiling

2,4,6-Trimethoxyaniline possesses specific physicochemical properties that differentiate it from other aniline derivatives. Key predicted ADME properties include a moderate Caco-2 permeability of 58.9% and a predicted blood-brain barrier (BBB) penetration of 52.5% [1]. While not a direct head-to-head comparison, these quantitative values provide a baseline profile for computational modeling and early-stage drug discovery assessments, allowing researchers to benchmark it against other candidate molecules.

Computational Chemistry ADMET Prediction Drug Discovery

Class-Level Antioxidant Activity: Aniline Series Superiority in H2O2 Scavenging Assays

In a comparative study of a series of phenolic and aniline compounds, the aniline series demonstrated superior activity to the phenolic series in an H2O2-scavenging activity assay [1]. This class-level effect is attributed to the distinct reduction properties of aniline compounds [1]. Conversely, in a DPPH scavenging assay, phenolic compounds were more active than anilines [1]. These findings provide a critical framework for selecting aniline-based structures like 2,4,6-Trimethoxyaniline for applications where H2O2 scavenging is a priority.

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship (SAR)

Enhanced Electrophilic Aromatic Substitution Reactivity Relative to Aniline

The presence of three strongly activating methoxy groups on the aromatic ring renders 2,4,6-Trimethoxyaniline significantly more reactive towards electrophilic aromatic substitution (EAS) than aniline and its mono- or di-substituted derivatives . While this is a qualitative assessment based on established principles of organic chemistry, it represents a clear, class-level differentiation in reactivity that has direct implications for synthetic utility. The enhanced nucleophilicity of the ring allows for milder reaction conditions or enables transformations that would be sluggish or unfeasible with less activated anilines .

Organic Synthesis Reactivity Electrophilic Aromatic Substitution

Validated Application Scenarios for Procuring 2,4,6-Trimethoxyaniline


Scaffold for Developing Novel Antimicrobial Agents

2,4,6-Trimethoxyaniline is reported to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and inhibits the growth of Mycobacterium tuberculosis and Mycobacterium avium complex . Its mechanism of action is linked to the inhibition of protein synthesis via RNA synthesis inhibition . The compound is also a known natural product found in Plumeria rubra, and extracts containing it have demonstrated antimicrobial activities [1]. This evidence supports its procurement for use as a lead scaffold in medicinal chemistry programs aimed at developing new antibiotics.

Precursor in the Synthesis of Dyes and Pigments

As a highly functionalized aromatic amine, 2,4,6-Trimethoxyaniline is a versatile building block for synthesizing dyes and pigments . Its methoxy groups enable electrophilic substitution reactions for further functionalization, while the amino group can undergo diazotization or form amides, providing multiple synthetic handles for constructing complex chromophores [1].

Research Tool in Antioxidant and Free Radical Studies

Based on class-level evidence showing that aniline derivatives are more active than phenols in H2O2-scavenging assays , 2,4,6-Trimethoxyaniline is a suitable candidate for research into antioxidant mechanisms. Its specific substitution pattern can be used to further probe structure-activity relationships (SAR) of radical scavenging, particularly the role of methoxy and amino groups in an electron-rich aromatic system.

Building Block for Pharmaceutical Intermediates

The compound's distinct reactivity, driven by its three methoxy groups, makes it a valuable intermediate for creating more complex pharmaceutical molecules. Its use in patented heterocyclic derivatives for pharmaceutical compositions has been documented . The enhanced nucleophilicity of the ring [1] allows for efficient incorporation into drug-like scaffolds, making it a strategic choice for medicinal chemists building targeted compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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